Bis(3,5-di-tert-butylphenyl)phosphine oxide

Overview

Description

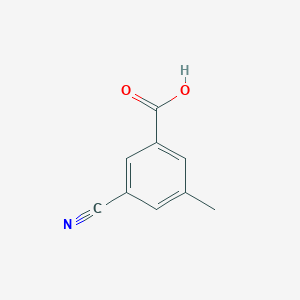

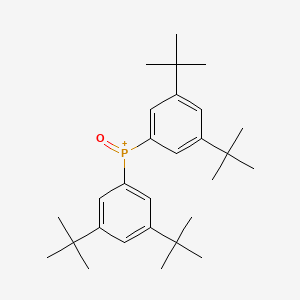

“Bis(3,5-di-tert-butylphenyl)phosphine oxide” is a chemical compound with the molecular formula C28H43OP . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C28H43OP . The molecular weight of the compound is 426.61 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 426.61 . The predicted boiling point of the compound is 481.1±55.0 °C .Scientific Research Applications

Synthesis and Ligand Applications

- Chelating Tertiary Phosphine Oxides : It's used in synthesizing chelating tertiary phosphine oxides like bis(diphenylphosphine oxides) and bis(tert-butyl(phenyl)phosphine oxides), which can act as tetradentate chelating ligands for ions of f-block elements (Zakirova et al., 2017).

Complex Formation and Catalysis

- Formation of Chiral Complexes : Bis(3,5-di-tert-butylphenyl)phosphine oxide derivatives like MeO-BIPHEP are used in forming new chiral complexes of Pd(0) showing interesting solution dynamics (Tschoerner et al., 1997).

- Catalytic Applications : The compound has been instrumental in developing a second-generation ligand for the preparation of allylsilanes using palladium-catalyzed silyl-Heck reactions, offering improved yields and insights into the catalytic system (McAtee et al., 2014).

Material Science and Polymer Chemistry

- Polyimide Synthesis : Novel polyimides containing fluorine and phosphine oxide moieties have been synthesized, exhibiting high thermal stability and good adhesive properties, indicating potential applications in advanced materials (Jeong et al., 2001).

Crystal Structure Analysis

- Molecular Structure Influence : Studies on the crystal structure of related phosphine oxides like bis(2,4,6-trimethylphenyl)phosphine oxide have been conducted to understand the influence of steric congestion on molecular structures (Veinot et al., 2017).

Reaction Mechanisms

- Oxygen Atom Transfer : Research on oxo(triphenylphosphine)[bis(3,5-di-tert-butyl-2-phenoxo)amido]rhenium(V) highlighted the potential of this compound derivatives in nonclassical oxygen atom transfer reactions (Wright & Brown, 2013).

Safety and Hazards

When handling “Bis(3,5-di-tert-butylphenyl)phosphine oxide”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

Mechanism of Action

Target of Action

Bis(3,5-di-tert-butylphenyl)phosphine oxide is a significant coordination reagent . It can act as a catalyst or ligand in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions .

Mode of Action

The this compound interacts with its targets by coordinating with them during the reaction . This interaction facilitates the reaction and leads to the formation of the desired products .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in . It can participate in various organic synthesis reactions, such as asymmetric catalysis and metal-catalyzed C-H bond functionalization .

Pharmacokinetics

As a coordination reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as its solubility in organic solvents .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of the desired products in the reactions it catalyzes . These products can vary widely depending on the specific reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or oxygen might affect its stability . Therefore, it is typically stored in a dry, cool place .

Biochemical Analysis

Biochemical Properties

Bis(3,5-di-tert-butylphenyl)phosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. These interactions are primarily driven by the compound’s ability to donate electron pairs, facilitating catalytic processes in organic synthesis and polymer stabilization . The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its selectivity and stability in biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell growth in certain cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to altered gene expression and metabolic flux. Additionally, this compound can induce oxidative stress, impacting cellular redox balance and mitochondrial function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s phosphine oxide group is crucial for its binding affinity, allowing it to interact with active sites of enzymes and modulate their activity. This interaction can lead to changes in gene expression, either upregulating or downregulating specific genes involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell growth and modulation of metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects such as organ toxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its metabolism may involve oxidation, reduction, and conjugation reactions, ultimately affecting its bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments and membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization to mitochondria, for example, can enhance its ability to modulate mitochondrial function and induce oxidative stress.

Properties

IUPAC Name |

bis(3,5-ditert-butylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627791 | |

| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325773-65-7 | |

| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)

![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)